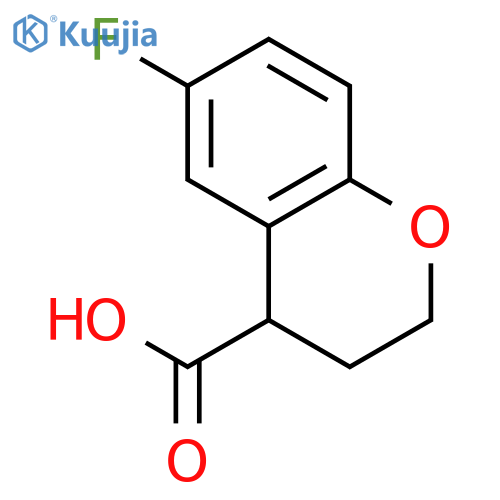

Cas no 76301-93-4 (6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid)

76301-93-4 structure

商品名:6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro-

- DTXSID40553202

- 6-fluorochroman-4-carboxylic acid

- 6-Fluoro-chroman-4-carboxylic acid

- BDBM50022448

- EN300-717436

- 6-FLUOROCHROMANE-4-CARBOXYLIC ACID

- 6-fluoro-2,3-dihydro-4H-benzopyran-4-carboxylic acid

- CHEMBL78020

- SAXNXTGVOFQJRX-UHFFFAOYSA-N

- KS-10462

- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

- AT31812

- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylicacid

- SCHEMBL1846438

- 76301-93-4

-

- インチ: InChI=1S/C10H9FO3/c11-6-1-2-9-8(5-6)7(10(12)13)3-4-14-9/h1-2,5,7H,3-4H2,(H,12,13)

- InChIKey: SAXNXTGVOFQJRX-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 196.05357231Da

- どういたいしつりょう: 196.05357231Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P005EO1-100mg |

2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |

76301-93-4 | 95% | 100mg |

$602.00 | 2024-04-21 | |

| 1PlusChem | 1P005EO1-500mg |

2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |

76301-93-4 | 95% | 500mg |

$1274.00 | 2024-04-21 | |

| Enamine | EN300-717436-1.0g |

6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |

76301-93-4 | 1g |

$0.0 | 2023-06-06 | ||

| Aaron | AR005EWD-500mg |

2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |

76301-93-4 | 95% | 500mg |

$1373.00 | 2023-12-15 | |

| Aaron | AR005EWD-2.5g |

2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |

76301-93-4 | 95% | 2.5g |

$3413.00 | 2023-12-15 | |

| 1PlusChem | 1P005EO1-250mg |

2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |

76301-93-4 | 95% | 250mg |

$832.00 | 2024-04-21 | |

| 1PlusChem | 1P005EO1-1g |

2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |

76301-93-4 | 95% | 1g |

$1615.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1790523-100mg |

6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |

76301-93-4 | 98% | 100mg |

¥10995.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1790523-1g |

6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |

76301-93-4 | 98% | 1g |

¥31341.00 | 2024-07-28 | |

| Aaron | AR005EWD-1g |

2H-1-Benzopyran-4-carboxylic acid, 6-fluoro-3,4-dihydro- |

76301-93-4 | 95% | 1g |

$1752.00 | 2023-12-15 |

6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

76301-93-4 (6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid) 関連製品

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬